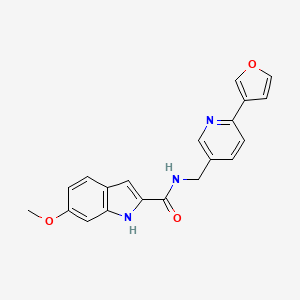
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((6-(furan-3-yl)pyridin-3-yl)methyl)-6-methoxy-1H-indole-2-carboxamide" is a structurally complex molecule that features a furan ring, a pyridine ring, and an indole moiety. While the specific compound is not directly discussed in the provided papers, similar compounds with furan and pyridine components have been synthesized and studied for various biological activities, including anticancer and antioxidant properties , as well as transformations in acidic media . Additionally, compounds with structural similarities have been investigated for their potential in treating cognitive deficits in schizophrenia .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions that include the formation of amide bonds and the attachment of various functional groups to the core structure. For instance, the synthesis of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide and its metal complexes involves elemental analysis, FT-IR, 1H NMR, and HR-MS methods for characterization . The synthesis of compounds with furan rings can also involve transformations in acidic media, leading to ring opening and the formation of new heterocyclic systems .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques such as single crystal X-ray diffraction, which provides information on the crystalline structure and space group . Computational methods like DFT computations are also employed to optimize complex structures and calculate molecular orbitals . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Chemical reactions involving furan-containing compounds can be quite diverse. Acid-catalyzed transformations can lead to the opening of the furan ring and the formation of new fused heterocyclic systems . The reactivity of such compounds is influenced by the presence of electron-donating or electron-withdrawing groups attached to the core structure, which can affect the stability and reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are determined by their molecular structure. The presence of different functional groups, such as amides, ethers, and aromatic systems, influences properties like solubility, melting point, and stability. The thermal decomposition of metal complexes derived from these compounds has been studied using thermogravimetry to understand their stability under various conditions . The biological activities, such as antioxidant and antitumor effects, are also indicative of their chemical properties and potential therapeutic applications .
Propiedades
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c1-25-16-4-3-14-8-19(23-18(14)9-16)20(24)22-11-13-2-5-17(21-10-13)15-6-7-26-12-15/h2-10,12,23H,11H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEWHOPMHAGPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

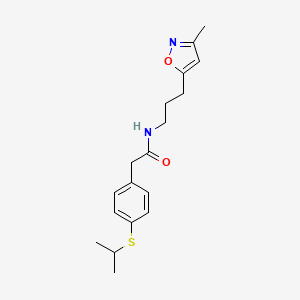
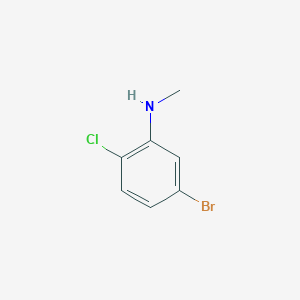


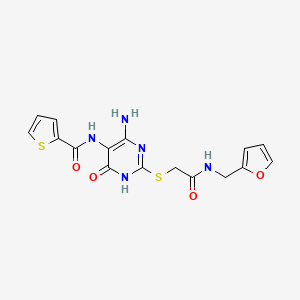
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)-6-(2-thienyl)nicotinonitrile](/img/structure/B3019542.png)
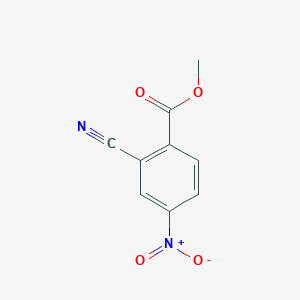


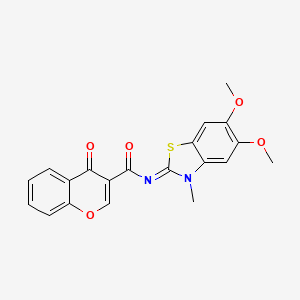

![4-[cyclohexyl(methyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B3019553.png)

